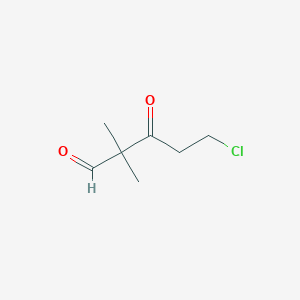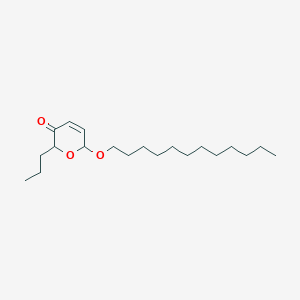
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones. This compound is characterized by a dodecyloxy group attached to the pyran ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one typically involves the Achmatowicz reaction, which is a well-known method for converting furans into pyranones. In this reaction, (5-alkylfuran-2-yl)carbinols are oxidized using aerial oxygen in the presence of a laccase catalyst. This method yields 6-hydroxy-2H-pyran-3(6H)-ones with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyran-2,5(6H)-diones.
Reduction: Reduction reactions can convert the pyranone ring into dihydropyran derivatives.
Substitution: The dodecyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Aerial oxygen and laccase catalysts are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyran-2,5(6H)-diones.
Reduction: Dihydropyran derivatives.
Substitution: Various alkoxy-substituted pyranones.
Applications De Recherche Scientifique
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyl 2-(dodecyloxy)-3,4,5-trihydroxy-6-oxo-6H-benzo7annulene-8-carboxylate : Another compound with a dodecyloxy group but a more complex ring system.
6-(Dodecyloxy)nicotinic acid: Shares the dodecyloxy group but has a different core structure.
Uniqueness
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one is unique due to its specific pyranone ring structure combined with the dodecyloxy group. This combination imparts distinct chemical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
85980-57-0 |
|---|---|
Formule moléculaire |
C20H36O3 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-dodecoxy-6-propyl-2H-pyran-5-one |
InChI |
InChI=1S/C20H36O3/c1-3-5-6-7-8-9-10-11-12-13-17-22-20-16-15-18(21)19(23-20)14-4-2/h15-16,19-20H,3-14,17H2,1-2H3 |
Clé InChI |
LALSNNOSDGXQEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1C=CC(=O)C(O1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


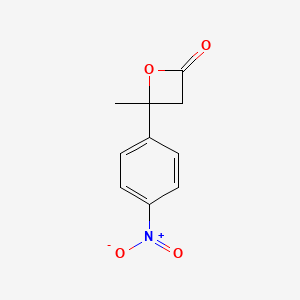
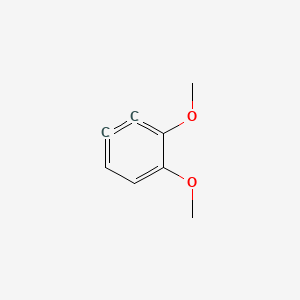
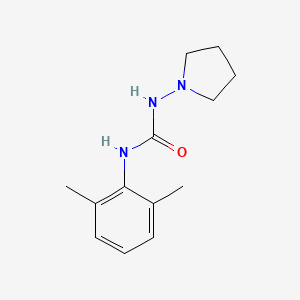
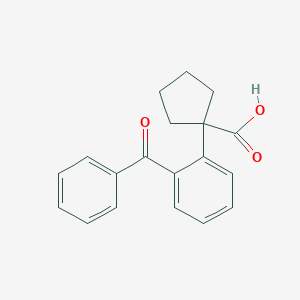
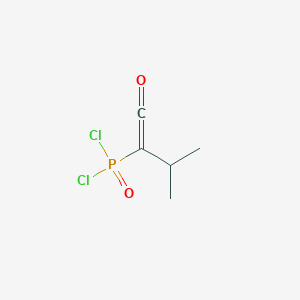
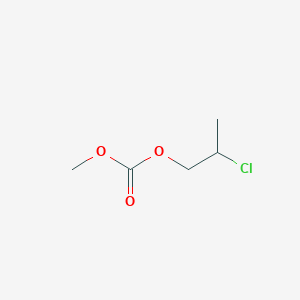
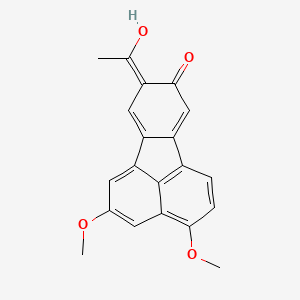

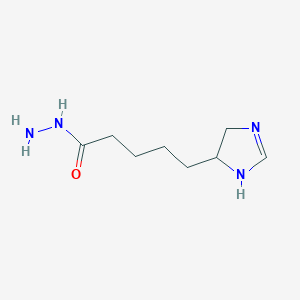

![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
